molecular formula C9H10N4O2 B2695754 3-(4-Oxopyrazolo[1,5-a]pyrazin-5-yl)propanamide CAS No. 1880332-38-6

3-(4-Oxopyrazolo[1,5-a]pyrazin-5-yl)propanamide

Cat. No. B2695754
CAS RN: 1880332-38-6
M. Wt: 206.205
InChI Key: IXYLKTLGTROEDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Oxopyrazolo[1,5-a]pyrazin-5-yl)propanamide is an organic compound with the chemical formula C10H11N5O2 . It belongs to the class of pyrazolo[1,5-a]pyrazinones, which are important derivatives of a corresponding biheteroaromatic system. These compounds have garnered significant interest due to their role as basic substrates for various synthetic transformations aimed at creating biologically active molecules .


Synthesis Analysis

The synthesis of 3-(4-Oxopyrazolo[1,5-a]pyrazin-5-yl)propanamide involves several steps. One notable method includes the selective iodination of position 7 in pyrazolo[1,5-a]pyrazinones, followed by carbonylation catalyzed with palladium (Pd) under pressure in methanol (MeOH) solution. This yields methyl 4-oxo-4,5-dihydropyrazolo-[1,5-a]pyrazine-7-carboxylates, which can be further transformed into the corresponding carboxylic acids via alkaline hydrolysis .


Molecular Structure Analysis

The molecular structure of 3-(4-Oxopyrazolo[1,5-a]pyrazin-5-yl)propanamide consists of a pyrazolo[1,5-a]pyrazinone scaffold with synthetically potent methoxycarbonyl and carboxyl groups at position 7. Incorporating these functional groups into the pharmacophore enhances its potential significance in combinatorial and medicinal chemistry .


Chemical Reactions Analysis

The compound serves as a versatile substrate for various synthetic transformations. Researchers have explored its reactivity in creating biologically active compounds, including vasopressin and fibrinogen receptor antagonists, glutamate receptor modulators, inhibitors of mycobacterium tuberculosis, and inhibitors of HIV-1 integrase and polyADP-ribose polymerase. Further investigations into its reactivity and novel transformations are warranted .

properties

IUPAC Name

3-(4-oxopyrazolo[1,5-a]pyrazin-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c10-8(14)2-4-12-5-6-13-7(9(12)15)1-3-11-13/h1,3,5-6H,2,4H2,(H2,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYLKTLGTROEDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)C(=O)N1CCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Oxopyrazolo[1,5-a]pyrazin-5-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.